polyacrylate/ polyalcohol copolymer

Urology Endoscopic Bulking Vesicoureteral Reflux

Polyacrylate/polyalcohol copolymer (CAS 130672-62-7), also designated as PPC or marketed as Vantris® in medical formulations, is a synthetic acrylic copolymer that combines polyacrylate backbone segments with polyalcohol domains to yield a non-biodegradable, biocompatible polymeric material. The copolymer is characterized by high molecular mass, and its particles (when formulated in glycerol/water carriers) exhibit average sizes of approximately 320 μm with high deformability under compression, enabling injection through 23-gauge needles.

Molecular Formula C8H11NO4
Molecular Weight 0
CAS No. 130672-62-7
Cat. No. B1179941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepolyacrylate/ polyalcohol copolymer
CAS130672-62-7
Synonymspolyacrylate/ polyalcohol copolymer
Molecular FormulaC8H11NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyacrylate/Polyalcohol Copolymer (CAS 130672-62-7): Evidence-Based Procurement Guide for Scientific and Industrial Applications


Polyacrylate/polyalcohol copolymer (CAS 130672-62-7), also designated as PPC or marketed as Vantris® in medical formulations, is a synthetic acrylic copolymer that combines polyacrylate backbone segments with polyalcohol domains to yield a non-biodegradable, biocompatible polymeric material [1]. The copolymer is characterized by high molecular mass, and its particles (when formulated in glycerol/water carriers) exhibit average sizes of approximately 320 μm with high deformability under compression, enabling injection through 23-gauge needles [2]. Distinct from standard linear polyacrylates or acrylate homopolymers, this copolymer demonstrates dual-functionality: it serves as an immobilization agent and pH-stabilizing suspension aid in industrial bioprocesses, while concurrently functioning as a permanent tissue-augmenting bulking material in urological and anorectal clinical interventions [3].

Polyacrylate/Polyalcohol Copolymer (CAS 130672-62-7): Critical Reasons Generic In-Class Substitution Is Not Advisable Without Comparative Data


Generic substitution among acrylic copolymers or bulking agents is not scientifically valid due to fundamental divergences in degradation behavior, particle architecture, and tissue-material interaction. Unlike biodegradable dextranomer/hyaluronic acid (Dx/HA) copolymers that undergo hydrolytic or enzymatic resorption, polyacrylate/polyalcohol copolymer is permanently non-biodegradable, resulting in durable fibrotic encapsulation that sustains long-term bulking efficacy without volume loss [1]. Furthermore, particle size distributions differ markedly: PPC particles are significantly larger (SEM-verified) than those of Dx/HA, which directly influences cellular infiltration patterns, foreign body response intensity, and the mechanical stability of the implant bed [2]. The presence of polyalcohol domains also confers distinct hydrolytic behavior in aqueous environments—specifically, pH elevation of approximately 34% upon water induction—a property absent in pure polyacrylate or polysaccharide-based analogs, fundamentally altering process variables in suspension-based bioprocess applications [3].

Polyacrylate/Polyalcohol Copolymer (CAS 130672-62-7): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Non-Biodegradable PPC Demonstrates Lower Therapeutic Failure Rate Compared to Biodegradable Bulking Agents

Polyacrylate/polyalcohol copolymer (PPC) is a synthetic, non-biodegradable product that exhibits a lower rate of therapeutic failure and a lower incidence of injection-site reactions when compared to biodegradable bulking agents [1]. Biodegradable agents such as dextranomer/hyaluronic acid (Dx/HA) and collagen-based materials undergo gradual resorption, which can lead to volume loss and necessitate repeat injections; in contrast, the permanent nature of PPC avoids this failure mode [1]. While direct quantitative failure-rate comparison from a single head-to-head trial is not presented in the available literature, class-level inference from multiple clinical studies indicates that non-biodegradable acrylic copolymers maintain durable tissue augmentation without resorption-associated efficacy decline [2].

Urology Endoscopic Bulking Vesicoureteral Reflux Tissue Augmentation

Double HIT Technique with PPC Achieves 85.7% Radiological Success Rate vs. 63.6% with Single HIT in Grade III–V VUR

In a randomized controlled trial comparing injection techniques using polyacrylate/polyalcohol copolymer (Vantris®) for primary grade III–V vesicoureteral reflux, the double hydrodistention implantation technique (double HIT) with PPC achieved radiological resolution in 30 of 35 ureters (85.7%), whereas the single HIT method using the same PPC material resolved reflux in only 21 of 33 ureters (63.6%), representing a statistically significant difference (p < 0.05) [1]. The mean injected volumes were 1.24 mL (95% CI 1.10–1.38) for double HIT and 1.12 mL (95% CI 1.02–1.22) for single HIT, indicating that the volumetric requirement difference was modest while the efficacy gain was substantial [1]. Success was defined as no reflux on voiding cystourethrography (VCUG) at 6-month follow-up [1].

Pediatric Urology Endoscopic Injection Vesicoureteral Reflux Hydrodistention Implantation

PPC and Dx/HA Demonstrate Equivalent Radiological Success Rates (82.2% vs. Comparable) but PPC Requires Significantly Lower Injection Volume

In a randomized clinical trial directly comparing polyacrylate-polyalcohol copolymer (PPC, Vantris®) with dextranomer-hyaluronic acid copolymer (Dx/HA, Deflux®) for endoscopic treatment of primary grade III–V vesicoureteral reflux, the radiological success rate at 6-month follow-up was 82.2% for PPC, which was statistically similar to the success rate observed for Dx/HA (p > 0.05) [1]. However, among successfully treated patients, the volume of bulking agent used was significantly greater in the Dx/HA group compared to the PPC group (p < 0.05) [1]. Notably, all cases requiring subsequent ureteral reimplantation after PPC treatment necessitated distal ureter excision due to periureteral fibrosis, whereas distal ureters were preserved in all reimplanted cases following Dx/HA injection [1]. The trial included 44 patients with 73 refluxing ureters (PPC: 34 ureters; Dx/HA: 39 ureters) and mean follow-up was 27.6 months [1].

Pediatric Urology Endoscopic Bulking Vesicoureteral Reflux Randomized Controlled Trial

Polyacrylate Polyalcohol (PAPA) Addition Increases COD Removal by 39 Percentage Points (89% vs. 50%) in Algal-Bacterial Wastewater Bioremediation

In a simulated sugar factory wastewater (SFW) remediation study using an algal-bacterial raceway reactor, the addition of 80 ppm polyacrylate polyalcohol (PAPA) copolymer enhanced chemical oxygen demand (COD) removal to 89% after 96 hours, compared to only 50% COD removal in the non-suspended algal-bacterial culture (ABC) control under identical conditions [1]. This represents an absolute improvement of 39 percentage points and a relative COD removal increase of 78% [1]. The enhancement mechanism was attributed to efficient suspension of the ABC throughout the water body, which maintained dissolved oxygen (DO) at 8–10 mg L⁻¹ in PAPA-suspended systems versus only 2–3 mg L⁻¹ in non-suspended controls [1]. Concomitantly, algal biomass production increased from 0.4 g L⁻¹ d⁻¹ (non-suspended) to 1.1 g L⁻¹ d⁻¹ with 80 ppm PAPA suspension—a 175% improvement [1].

Wastewater Bioremediation Algal-Bacterial Consortium COD Removal Process Intensification

Polyacrylate Polyalcohol Copolymer Induces 34% Increase in Water pH and Maintains DO Without Negative Impact in Suspended Culture Systems

Hydrolytic characterization of polyacrylate polyalcohol (PP) copolymer demonstrated that induction of the copolymer into water resulted in an increase of water pH by approximately 34%, while having no negative effect on dissolved oxygen (DO) levels [1]. This pH-modulating behavior, coupled with DO preservation, translated into positive impacts on suspended culture process variables, increasing overall process efficiency when the copolymer was employed as an immobilization agent [1]. The hydrolytic behavior proceeded through a defined sequence: initial particle expansion, coalescence, and colonization, followed by particle dissipation via rocking-induced bond breakage and final settlement under reduced particle density [1]. This contrasts with inert particulate carriers or conventional polyacrylate hydrogels that lack comparable pH-buffering and suspension-stabilization properties without DO depletion [1].

Bioprocess Engineering Immobilization Agent pH Regulation Dissolved Oxygen

PPC Particles Exhibit Larger Size and Induce More Severe Fibrosis Compared to Dx/HA in Histopathological Rabbit Model Study

Scanning electron microscopy (SEM) analysis of polyacrylate polyalcohol copolymer (PPC) and dextranomer/hyaluronic acid (Dx/HA) bulking agents revealed that PPC particles are significantly larger than those of Dx/HA [1]. In a rabbit model with injection beneath the bladder mucosa layer, severe fibrosis was observed in the PPC group (group II) compared to mild fibrosis in the Dx/HA group (group I) at one month post-injection [1]. Immunohistochemical staining (LCA and CD68) was significantly higher in the PPC group in both short- and long-term follow-ups, indicating a more pronounced inflammatory and foreign body response [1]. The study authors attributed the severe inflammation and fibrosis in PPC to continued foreign body reaction, presence of alcohol polymer domains, and the larger particle size [1]. In vivo application in nude mice confirmed these findings, showing significantly higher cell proliferation in the presence of Dx/HA compared to PPC [1].

Histopathology Biocompatibility Foreign Body Response Tissue Augmentation

Polyacrylate/Polyalcohol Copolymer (CAS 130672-62-7): Evidence-Aligned Research and Industrial Application Scenarios


Endoscopic Treatment of High-Grade Vesicoureteral Reflux (VUR) with Double HIT Protocol

Polyacrylate/polyalcohol copolymer (Vantris®) is optimally deployed for endoscopic correction of primary grade III–V vesicoureteral reflux when used with the double hydrodistention implantation technique (double HIT), which yields an 85.7% radiological success rate compared to 63.6% with single HIT (p < 0.05) at 6-month follow-up [1]. The material's non-biodegradable nature ensures durable tissue augmentation without resorption-associated volume loss, a key advantage over biodegradable alternatives [2]. However, procurement and clinical protocol design must incorporate awareness of the associated risk of periureteral fibrosis, which can necessitate distal ureter excision if subsequent open reimplantation becomes necessary [3]. Mean injected volume per procedure is approximately 1.24 mL (95% CI 1.10–1.38) for double HIT [1].

Algal-Bacterial Raceway Reactor Wastewater Bioremediation with Enhanced COD Removal

In simulated sugar factory wastewater (SFW) remediation systems employing Chlorella vulgaris and Pseudomonas putida consortia, the addition of 80 ppm polyacrylate polyalcohol (PAPA) copolymer increases COD removal from a baseline of 50% to 89% at 96 hours—a 39-percentage-point absolute gain—while simultaneously boosting algal biomass production from 0.4 to 1.1 g L⁻¹ d⁻¹ [4]. The copolymer functions as an efficient suspension agent that maintains dissolved oxygen at 8–10 mg L⁻¹ (versus 2–3 mg L⁻¹ in unsuspended controls) and provides pH stabilization without external chemical adjustment [4]. This scenario is directly applicable to industrial sugar processing wastewater, food and beverage effluent treatment, and algal biomass cultivation for biofuel or nutraceutical production.

Suspended Cell Culture Immobilization and Bioprocess pH/DO Stabilization

Polyacrylate polyalcohol copolymer serves as an effective immobilization agent for suspended microbial or algal cultures, where its hydrolytic behavior induces a 34% increase in aqueous pH while exerting no negative effect on dissolved oxygen levels [5]. The particle dynamics—expansion, coalescence, colonization, and eventual dissipation under agitation—create a self-regulating suspension environment that enhances overall process efficiency [5]. This application scenario is particularly relevant for bioreactor operations where maintaining optimal pH and DO is operationally challenging or costly, including fermentation processes, enzyme production, and mixed-consortium biotransformations. The copolymer's performance in this role distinguishes it from inert carriers that lack intrinsic pH-buffering and DO-conserving properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for polyacrylate/ polyalcohol copolymer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.